molecular formula C15H13N3O3 B2380334 4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1334373-43-1

4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B2380334
CAS RN: 1334373-43-1
M. Wt: 283.287
InChI Key: NGMWBOLNTDARQS-UHFFFAOYSA-N
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Description

4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Ro 31-8425 and has been synthesized using different methods. The purpose of

Scientific Research Applications

4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has shown potential applications in various fields of scientific research. One of the significant applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been used in the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including cyclin-dependent kinases and histone deacetylases. Additionally, this compound can induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in lab experiments is its potential to inhibit the growth of cancer cells and improve cognitive function. Additionally, this compound has shown low toxicity in animal models, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. One of the directions is to optimize the synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Moreover, the potential applications of this compound in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders should be explored further. Finally, the development of new formulations of this compound with improved solubility and bioavailability is another future direction for research.
In conclusion, 4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a promising compound with potential applications in various fields of scientific research. The synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

Synthesis Methods

4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been synthesized using different methods, including the reaction of 3-methyl-1-(p-tolyl)-1H-pyrazol-5-amine with ethyl 2-(bromomethyl)acrylate in the presence of a base. Another synthesis method involves the reaction of 3-methyl-1-(p-tolyl)-1H-pyrazol-5-amine with ethyl 2-(chloromethyl)acrylate and sodium hydride in dimethylformamide. These methods have been optimized to improve the yield and purity of the compound.

properties

IUPAC Name

3-methyl-1-(4-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-8-3-5-10(6-4-8)18-14-12(9(2)17-18)13(19)11(7-16-14)15(20)21/h3-7H,1-2H3,(H,16,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMWBOLNTDARQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)C(=CN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

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